Acetic acid, (formylmethylamino)hydroxy-(9CI)
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Overview
Description
Formyl(methyl)aminoacetic acid is an organic compound that features both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formyl(methyl)aminoacetic acid can be achieved through several methods. One common approach involves the reaction of formic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Formyl(methyl)aminoacetic acid often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The process is designed to be efficient and cost-effective, ensuring the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
Formyl(methyl)aminoacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formyl derivatives, while substitution reactions can produce a range of substituted amino acids.
Scientific Research Applications
Formyl(methyl)aminoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of Formyl(methyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. Its effects are mediated through its ability to form stable complexes with other molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Glycine: An amino acid with a similar structure but lacking the formyl group.
Alanine: Another amino acid with a methyl group but without the formyl and hydroxyl groups.
Serine: Contains a hydroxyl group but differs in the side chain structure.
Uniqueness
Formyl(methyl)aminoacetic acid is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar amino acids.
Properties
CAS No. |
155256-58-9 |
---|---|
Molecular Formula |
C4H7NO4 |
Molecular Weight |
133.1 g/mol |
IUPAC Name |
2-[formyl(methyl)amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C4H7NO4/c1-5(2-6)3(7)4(8)9/h2-3,7H,1H3,(H,8,9) |
InChI Key |
SJPCSNZIWDYXOV-UHFFFAOYSA-N |
SMILES |
CN(C=O)C(C(=O)O)O |
Canonical SMILES |
CN(C=O)C(C(=O)O)O |
Synonyms |
Acetic acid, (formylmethylamino)hydroxy- (9CI) |
Origin of Product |
United States |
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